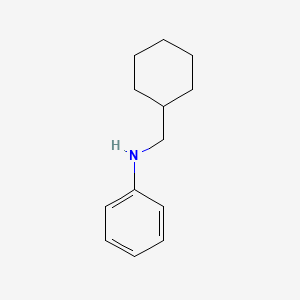
N-(cyclohexylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)aniline: is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Alkylation of Aniline: One common method for preparing N-(cyclohexylmethyl)aniline involves the N-alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with aniline in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N-(cyclohexylmethyl)cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(cyclohexylmethyl)cyclohexylamine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the formulation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its aromatic and cyclohexylmethyl groups. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
N-methylaniline: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
N-phenylcyclohexylamine: Similar structure but with a phenyl group instead of an aniline group.
Cyclohexylamine: Lacks the aromatic ring present in N-(cyclohexylmethyl)aniline.
Uniqueness: this compound is unique due to the presence of both an aromatic ring and a cyclohexylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)aniline |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
HXKFBZNJRZNEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
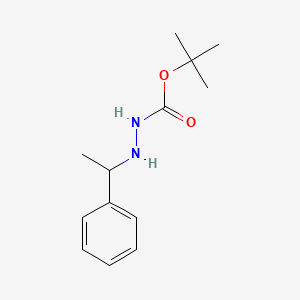
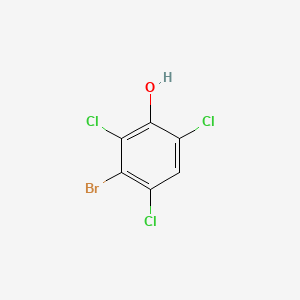

![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

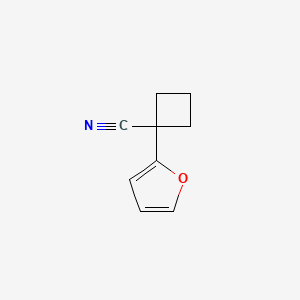
![2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)

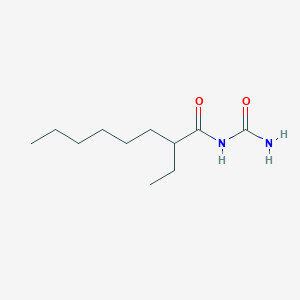
![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
